molecular formula C18H18BrN3O3 B5344084 N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE

N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE

Cat. No.: B5344084
M. Wt: 404.3 g/mol
InChI Key: HIYWCIMSGCMKPO-NHDPSOOVSA-N
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Description

N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a complex organic compound with a unique structure that includes a brominated furan ring, a hydrazone linkage, and a cyclobutane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 5-bromo-2-furyl carbonyl chloride with hydrazine to form the hydrazone intermediate.

    Coupling with the phenyl group: The hydrazone intermediate is then coupled with 4-(1-ethyl)phenyl group under specific conditions to form the desired product.

    Cyclobutane carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form different functional groups.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, such as ethers or thioethers.

Scientific Research Applications

N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-(1-{(Z)-2-[(5-CHLORO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N~1~-[4-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N1-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

5-bromo-N-[(Z)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-11(21-22-18(24)15-9-10-16(19)25-15)12-5-7-14(8-6-12)20-17(23)13-3-2-4-13/h5-10,13H,2-4H2,1H3,(H,20,23)(H,22,24)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYWCIMSGCMKPO-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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